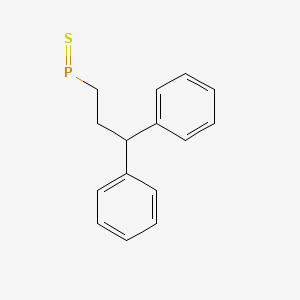
(3,3-Diphenylpropyl)phosphanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Diphenylpropyl)phosphanethione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and a 3,3-diphenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diphenylpropyl)phosphanethione typically involves the reaction of 3,3-diphenylpropylamine with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows: [ \text{C15H15N} + \text{P2S5} \rightarrow \text{C15H15PS} + \text{P4S10} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: (3,3-Diphenylpropyl)phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: The phosphorus-sulfur bond can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of 3,3-diphenylpropylamine.
Substitution: Formation of various substituted phosphine derivatives.
科学的研究の応用
(3,3-Diphenylpropyl)phosphanethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,3-Diphenylpropyl)phosphanethione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding to active sites or altering their conformation. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical effects.
類似化合物との比較
3,3-Diphenylpropylamine: A precursor in the synthesis of (3,3-Diphenylpropyl)phosphanethione.
(3,3-Diphenylpropyl)(thioxo)phosphine: A structurally related compound with similar properties.
Uniqueness: this compound is unique due to its specific phosphorus-sulfur bond, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
31581-34-7 |
|---|---|
分子式 |
C15H15PS |
分子量 |
258.3 g/mol |
IUPAC名 |
(1-phenyl-3-thiophosphorosopropyl)benzene |
InChI |
InChI=1S/C15H15PS/c17-16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChIキー |
DFCZTGJGVKYOJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCP=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


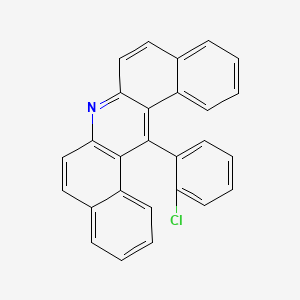
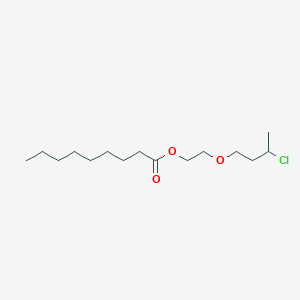
![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
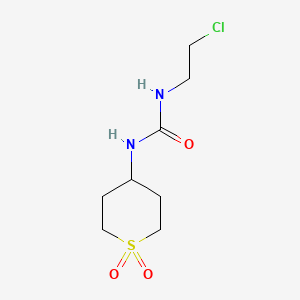
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
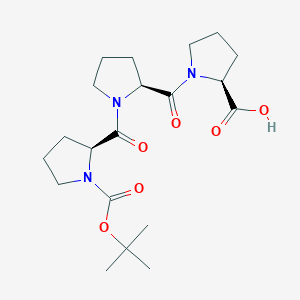
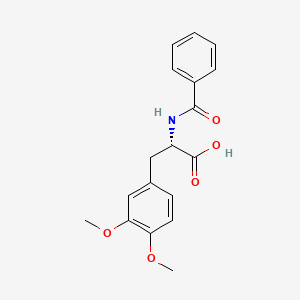



![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

